N-{3-[Ethyl(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide
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Overview
Description
N-{3-[Ethyl(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide is a complex organic compound with a unique structure that includes an acetamide group attached to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[Ethyl(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide typically involves multiple steps, starting with the preparation of the substituted phenyl ring. The process may include:
Nitration: of a phenyl ring to introduce nitro groups.
Reduction: of nitro groups to amines.
Alkylation: of the amine groups with ethyl and methoxyethyl groups.
Acetylation: to introduce the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar steps but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[Ethyl(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce various amine derivatives.
Scientific Research Applications
N-{3-[Ethyl(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{3-[Ethyl(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[Ethyl(2-methoxyethyl)amino]-4-methylphenyl}acetamide
- N-{3-[Ethyl(2-methoxyethyl)amino]-4-ethoxyphenyl}acetamide
- N-{3-[Ethyl(2-methoxyethyl)amino]-4-chlorophenyl}acetamide
Uniqueness
N-{3-[Ethyl(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methoxyethyl groups, along with the acetamide moiety, provides distinct properties that differentiate it from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
62607-25-4 |
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Molecular Formula |
C14H22N2O3 |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
N-[3-[ethyl(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C14H22N2O3/c1-5-16(8-9-18-3)13-10-12(15-11(2)17)6-7-14(13)19-4/h6-7,10H,5,8-9H2,1-4H3,(H,15,17) |
InChI Key |
HYQOSLAUCNEPJS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC)C1=C(C=CC(=C1)NC(=O)C)OC |
Origin of Product |
United States |
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